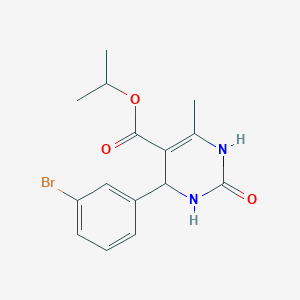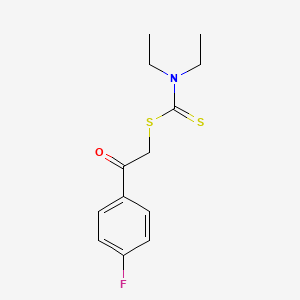![molecular formula C20H20N4O4 B5055100 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a heterocyclic compound that belongs to the class of pyrrolidine carboxylic acids. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
DPA has been studied extensively for its potential applications in various fields. One of the most promising applications of DPA is in the field of cancer research. Studies have shown that DPA has anti-cancer properties and can inhibit the growth of cancer cells. DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, DPA has been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of DPA is not fully understood, but studies have shown that it can interact with various enzymes and proteins in the body. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPA can alter gene expression and affect various cellular processes. DPA has also been shown to interact with other proteins, such as tubulin, which plays a role in cell division.
Biochemical and physiological effects:
DPA has been shown to have various biochemical and physiological effects. Studies have shown that DPA can induce apoptosis, or programmed cell death, in cancer cells. DPA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, DPA has been shown to affect the expression of various genes and proteins in the body, which can have downstream effects on various cellular processes.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, DPA has been shown to have low toxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of DPA is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for DPA research. One area of research is to further understand the mechanism of action of DPA and its interactions with various enzymes and proteins in the body. Another area of research is to explore the potential applications of DPA in the treatment of various diseases, such as cancer and neurodegenerative disorders. In addition, there is potential for DPA to be used as a building block for the synthesis of novel materials, which could have various applications in materials science. Overall, DPA is a promising compound that has the potential to impact various fields of research.
合成方法
DPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzoic acid with 2,5-dioxo-3-(4-piperazin-1-ylphenyl) pyrrolidine. This reaction results in the formation of DPA as a white crystalline solid. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
属性
IUPAC Name |
4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18-13-16(19(26)24(18)15-6-4-14(5-7-15)20(27)28)22-9-11-23(12-10-22)17-3-1-2-8-21-17/h1-8,16H,9-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOLPGTOUOEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5055026.png)

![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B5055041.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5055047.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5055054.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5055058.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5055062.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)


![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
